molecular formula C26H36FN3O6S B15353309 tert-butyl (3R,5S)-5-[(6S)-8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoate

tert-butyl (3R,5S)-5-[(6S)-8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoate

Cat. No.: B15353309
M. Wt: 537.6 g/mol
InChI Key: SWGDZRCYXHQLEL-PBEJRMEISA-N
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Description

The compound tert-butyl (3R,5S)-5-[(6S)-8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoate is a sophisticated organic molecule. It belongs to the class of benzoquinazolines and features multiple functional groups such as fluoro, methylsulfonyl, and dihydroxy. Its detailed structure presents promising potential in various fields, particularly in pharmaceuticals.

Properties

Molecular Formula

C26H36FN3O6S

Molecular Weight

537.6 g/mol

IUPAC Name

tert-butyl (3R,5S)-5-[(6S)-8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoate

InChI

InChI=1S/C26H36FN3O6S/c1-14(2)23-20-13-19(21(32)11-16(31)12-22(33)36-26(3,4)5)18-10-15(27)8-9-17(18)24(20)29-25(28-23)30(6)37(7,34)35/h8-10,14,16,19,21,31-32H,11-13H2,1-7H3/t16-,19+,21+/m1/s1

InChI Key

SWGDZRCYXHQLEL-PBEJRMEISA-N

Isomeric SMILES

CC(C)C1=NC(=NC2=C1C[C@@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)N(C)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)OC(C)(C)C)O)O)N(C)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of tert-butyl (3R,5S)-5-[(6S)-8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoate typically follows a multistep reaction sequence. The precursor molecules undergo several transformations including halogenation, amidation, sulfonylation, and esterification under carefully controlled conditions.

  • Halogenation: Introduction of the fluoro group generally occurs through electrophilic fluorination using agents like N-fluorobenzenesulfonimide (NFSI).

  • Amidation: Coupling reactions involving methylamine can create the methyl(methylsulfonyl)amino moiety.

  • Sulfonylation: This step can involve reaction with methylsulfonyl chloride under basic conditions.

  • Esterification: The final ester formation with tert-butyl is typically achieved using tert-butyl alcohol under acidic conditions.

Industrial Production Methods:

For large-scale production, automated synthesis methods leveraging continuous flow chemistry might be employed. These methods ensure better control over reaction parameters, improve yield, and facilitate purification processes.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form carbonyl derivatives.

  • Reduction: Reduction might involve the quinazoline ring, leading to dihydro or tetrahydro derivatives.

  • Substitution: Substitution reactions can occur at the aromatic ring, where electrophilic or nucleophilic reagents can introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be employed.

  • Substitution: Reagents like alkyl halides for alkylation or sulfonating agents for further sulfonylation.

Major Products Formed:

The major products will vary depending on the specific reaction conditions, but they include carbonyl derivatives from oxidation, dihydro or tetrahydro derivatives from reduction, and various substituted benzoquinazolines from substitution reactions.

Scientific Research Applications

Chemistry:

  • Synthetic Chemistry: The compound serves as a precursor or intermediate in synthesizing more complex molecules.

  • Material Science: Its unique structure might be explored for creating specialized polymers or coatings.

Biology:

  • Biological Assays: Used in high-throughput screening assays to identify potential biological activities.

  • Biochemical Studies: Investigated for its interactions with enzymes and proteins.

Medicine:

  • Drug Development: Potential therapeutic applications owing to its complex structure.

  • Diagnostic Agents: Could be used in imaging studies due to the presence of the fluoro group.

Industry:

  • Pharmaceutical Manufacturing: Employed in the synthesis of active pharmaceutical ingredients (APIs).

  • Agrochemical Production:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, typically enzymes or receptors, disrupting or modifying their functions. The fluoro and methylsulfonyl groups enhance its binding affinity to these targets, promoting desired biological activities. The pathways involved might include inhibition of key enzymes or modulation of receptor signaling pathways.

Comparison with Similar Compounds

  • Benzo[h]quinazolin derivatives: Structurally similar but lacking certain functional groups such as the fluoro or methylsulfonyl moieties.

  • Fluoroquinazolines: Highlighting the impact of the fluoro group on activity and function.

  • Hydroxyquinazolines: Emphasizing the role of hydroxy groups in chemical behavior and biological interactions.

Uniqueness:

  • Functional Diversity: The presence of fluoro, methylsulfonyl, and dihydroxy groups imparts unique chemical and biological properties.

  • Enhanced Binding: The specific configuration enhances binding to molecular targets.

  • Synthetic Versatility: Offers multiple points for chemical modification, making it a versatile scaffold in synthesis.

This comprehensive article provides a detailed examination of tert-butyl (3R,5S)-5-[(6S)-8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoate, covering its synthesis, reactions, applications, mechanisms, and comparisons.

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